molecular formula C16H20N4O B13214661 4-(Aminomethyl)-5-(1-benzyl-1H-pyrazol-4-yl)-1-methylpyrrolidin-2-one

4-(Aminomethyl)-5-(1-benzyl-1H-pyrazol-4-yl)-1-methylpyrrolidin-2-one

Cat. No.: B13214661
M. Wt: 284.36 g/mol
InChI Key: MSFVYWGZPZZQID-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-5-(1-benzyl-1H-pyrazol-4-yl)-1-methylpyrrolidin-2-one is a complex organic compound that features a pyrrolidinone ring substituted with an aminomethyl group and a benzyl-pyrazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-5-(1-benzyl-1H-pyrazol-4-yl)-1-methylpyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the benzyl group. The pyrrolidinone ring is then constructed, and the aminomethyl group is introduced in the final steps. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-5-(1-benzyl-1H-pyrazol-4-yl)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the specific reaction and desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

4-(Aminomethyl)-5-(1-benzyl-1H-pyrazol-4-yl)-1-methylpyrrolidin-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-5-(1-benzyl-1H-pyrazol-4-yl)-1-methylpyrrolidin-2-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-1H-pyrazol-4-yl)methylamine hydrochloride
  • 1-(1-Benzyl-1H-pyrazol-4-yl)-ethanol

Uniqueness

Compared to similar compounds, 4-(Aminomethyl)-5-(1-benzyl-1H-pyrazol-4-yl)-1-methylpyrrolidin-2-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications, as discussed above.

Properties

Molecular Formula

C16H20N4O

Molecular Weight

284.36 g/mol

IUPAC Name

4-(aminomethyl)-5-(1-benzylpyrazol-4-yl)-1-methylpyrrolidin-2-one

InChI

InChI=1S/C16H20N4O/c1-19-15(21)7-13(8-17)16(19)14-9-18-20(11-14)10-12-5-3-2-4-6-12/h2-6,9,11,13,16H,7-8,10,17H2,1H3

InChI Key

MSFVYWGZPZZQID-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(CC1=O)CN)C2=CN(N=C2)CC3=CC=CC=C3

Origin of Product

United States

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